1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
Overview
Description
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- is an organic compound with the molecular formula C24H26O4. It is typically a white to pale brown solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol. This compound is known for its stability at room temperature but should be kept away from oxidizing agents due to its hygroscopic nature .
Scientific Research Applications
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of modified oligonucleotides with covalently linked strands.
Biology: Its derivatives are studied for potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Preparation Methods
The synthesis of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- involves specific synthetic routes and reaction conditions. One common method includes the reaction of 1-propanol with bis(4-methoxyphenyl)phenylmethanol under controlled conditions. The reaction typically requires a catalyst and is conducted under inert atmosphere to prevent oxidation .
Industrial production methods for this compound are not widely documented, but laboratory synthesis often involves the use of protective equipment and adherence to safety guidelines due to the potential toxicity of the reagents involved .
Chemical Reactions Analysis
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes that alter its chemical structure .
Comparison with Similar Compounds
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- can be compared with similar compounds such as:
1-Propanol, 2-amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-: This compound has an amino group, making it more reactive in certain chemical reactions.
1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-: This compound is similar in structure but may have different physical properties and reactivity due to the presence of different functional groups
The uniqueness of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-26-22-13-9-20(10-14-22)24(28-18-6-17-25,19-7-4-3-5-8-19)21-11-15-23(27-2)16-12-21/h3-5,7-16,25H,6,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKDTKFKUWROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336470 | |
Record name | 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110675-04-2 | |
Record name | 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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